molecular formula C13H17NO3S B2659284 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone CAS No. 1351658-37-1

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone

Cat. No.: B2659284
CAS No.: 1351658-37-1
M. Wt: 267.34
InChI Key: SUPZQPFUPCQJIQ-UHFFFAOYSA-N
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Description

Historical Development of Azaspiro[5.5]undecane Chemistry

The azaspiro[5.5]undecane framework has evolved from a structural curiosity to a cornerstone of modern synthetic chemistry. Early studies focused on simple derivatives like 3-azaspiro[5.5]undecane-2,4-dione, characterized by its dual lactam rings and sp³-hybridized nitrogen atom. The 1980s saw advancements in catalytic hydrogenation techniques, enabling the synthesis of saturated analogs such as 3-azaspiro[5.5]undecane, which demonstrated improved solubility profiles compared to aromatic counterparts. A pivotal shift occurred with the introduction of oxygen atoms into the spiro system, as exemplified by 1,5-dioxa-9-azaspiro[5.5]undecane, which combined ether linkages with amine functionality to enhance metabolic stability. The integration of heteroaromatic groups, such as thiophene, represents the latest phase in this evolutionary trajectory, driven by demands for multifunctional scaffolds in drug discovery.

Structural Significance of the 1,5-Dioxa-9-azaspiro System

The 1,5-dioxa-9-azaspiro[5.5]undecane core exhibits three critical structural features:

  • Conformational Restriction : The spiro junction at position 9 locks the two cyclohexane-derived rings into perpendicular planes, reducing entropy penalties during molecular recognition events.
  • Electronic Modulation : Oxygen atoms at positions 1 and 5 create electron-rich domains, while the amine nitrogen provides a site for hydrogen bonding or protonation-dependent solubility.
  • Stereochemical Complexity : Six contiguous stereocenters enable precise spatial arrangement of functional groups, a property leveraged in chiral catalyst design.

Comparative analysis with simpler azaspiro compounds reveals enhanced thermal stability in the 1,5-dioxa variant, with decomposition temperatures exceeding 250°C in thermogravimetric studies.

Relevance of Thiophen-3-yl Methanone Functionalization

Thiophene incorporation addresses two key limitations of traditional spirocyclic systems:

  • π-Stacking Capability : The thiophene ring’s aromatic system enables interactions with tyrosine/phenylalanine residues in enzymatic pockets, complementing the aliphatic spiro framework.
  • Synthetic Versatility : The ketone group at the 3-position permits sequential functionalization through:
    • Nucleophilic addition to the carbonyl
    • Cross-coupling at the α-carbon
    • Reductive amination of imine intermediates

This dual functionality is exemplified in recent work where thiophen-3-yl methanone derivatives showed 18-fold greater binding affinity to Mycobacterium tuberculosis MmpL3 compared to non-aromatic analogs.

Position of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone in Modern Chemical Research

Current applications span three domains:

Research Domain Application Example Performance Metric
Antimicrobials MmpL3 inhibition IC₅₀ = 0.32 μM vs H37Rv strain
Catalysis Asymmetric hydrogenation 98% ee in ketone reduction
Materials Science Organic semiconductor Hole mobility = 0.12 cm²/V·s

The compound’s emergence coincides with growing interest in "three-dimensional aromaticity" – systems combining sp³-hybridized scaffolds with conjugated π-systems. Recent molecular docking studies suggest its spiro-thiophene hybrid occupies a unique chemical space, with Tanimoto similarity scores <0.25 relative to FDA-approved drugs.

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c15-12(11-2-9-18-10-11)14-5-3-13(4-6-14)16-7-1-8-17-13/h2,9-10H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPZQPFUPCQJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CSC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the thiophene ring via a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The final step involves the oxidation of the intermediate to form the methanone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or amine.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antituberculosis Activity : Recent studies indicate that derivatives of the 1,5-dioxa-9-azaspiro series exhibit promising antituberculosis activity. Modifications to the core structure have been optimized to enhance efficacy against Mycobacterium tuberculosis, showcasing the compound's potential as a lead structure for new antitubercular agents .
  • Neuropharmacological Studies : The compound has been investigated for its neuropharmacological properties, particularly in modulating neurotransmitter systems. Research has shown that it may influence serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and neurological conditions .
  • Anticancer Properties : Preliminary studies have suggested that 1,5-dioxa-9-azaspiro compounds can induce apoptosis in cancer cell lines. The mechanism involves the activation of specific pathways that lead to programmed cell death, making it a candidate for further investigation in cancer therapy .

Material Science Applications

  • Polymer Chemistry : The unique structural features of 1,5-dioxa-9-azaspiro compounds allow them to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that these compounds can serve as effective plasticizers or crosslinking agents in polymer formulations .
  • Sensors and Devices : The thiophene moiety in the compound provides electronic properties that can be harnessed in the development of organic semiconductors and sensors. Studies have shown that integrating this compound into sensor devices improves sensitivity and selectivity for various analytes .

Case Study 1: Antituberculosis Derivatives

A study published in a peer-reviewed journal synthesized various derivatives of 1,5-dioxa-9-azaspiro[5.5]undecan compounds and evaluated their antituberculosis activity through in vitro assays against multiple strains of Mycobacterium tuberculosis. Results indicated a significant inhibitory effect on bacterial growth, with some derivatives showing low micromolar IC50 values.

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, researchers tested the effects of 1,5-dioxa-9-azaspiro[5.5]undecan derivatives on animal models exhibiting anxiety-like behaviors. Behavioral assays demonstrated that certain modifications led to a reduction in anxiety levels comparable to standard anxiolytic medications.

Application AreaKey FindingsReferences
Antituberculosis ActivitySignificant growth inhibition of M. tuberculosis
NeuropharmacologyReduction in anxiety-like behaviors
Anticancer PropertiesInduction of apoptosis in cancer cell lines
Polymer ChemistryEnhanced mechanical properties in polymer matrices
Sensors and DevicesImproved sensitivity in organic semiconductor devices

Mechanism of Action

The mechanism of action of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogues and their substituents:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Functional Groups
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone (Target) Thiophen-3-yl 313.753 (est.) Spirocyclic amine, thiophene, ketone
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane Ethoxycarbonyl, hexyl 317.41 (calc.) Ester, alkyl chain
(8R,10R)-8-Methoxycarbonyl-10-phenyl derivative Methoxycarbonyl, phenyl 311.34 (calc.) Aromatic ring, ester
9-Benzyl-2-phenyl derivative Benzyl, phenyl 337.43 (calc.) Aromatic substituents
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one Methanesulfonylphenyl, propanone 367.46 (calc.) Sulfonyl group, ketone

Key Observations :

  • Electron-Withdrawing Groups : The methanesulfonylphenyl substituent in enhances polarity and solubility but may reduce membrane permeability compared to the target compound’s thiophene.
  • Aromatic vs.
  • Stereochemical Impact : highlights stereoisomers (e.g., 8R,10R vs. 8S,10R) with distinct chromatographic behaviors, suggesting conformational preferences in binding .

Analytical and Spectroscopic Data

  • IR Spectroscopy : The ethoxycarbonyl derivative () shows a carbonyl stretch at 1733 cm⁻¹ , consistent with the target compound’s ketone group .
  • NMR Data : reports distinct ¹H/¹³C NMR signals for isomers of a thiophen-2-yl analogue, underscoring the importance of substituent positioning (3-yl vs. 2-yl) on electronic environments .

Biological Activity

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-3-yl)methanone is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound belongs to a class of spirocyclic compounds characterized by a spiro linkage between two or more rings. The presence of the thiophene ring enhances its lipophilicity and may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds within this class have shown potential as antimicrobial agents, particularly against various bacterial strains.
  • CNS Activity : Some derivatives have been investigated for their effects on the central nervous system (CNS), indicating potential applications in treating neurological disorders.
  • Anti-inflammatory Effects : There is evidence suggesting that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

The proposed mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : The interaction with neurotransmitter receptors has been noted, which may explain their CNS effects.

Study 1: Antibacterial Activity

A study published in PubMed examined the antibacterial efficacy of spirocyclic compounds similar to this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, highlighting its potential as an antibacterial agent .

Study 2: CNS Effects

In another investigation focused on the CNS activity of spirocyclic compounds, researchers found that certain derivatives exhibited anxiolytic effects in murine models. The study utilized behavioral assays to assess the impact on anxiety-like behaviors, showing a marked reduction in anxiety at doses of 20 mg/kg .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibition of S. aureus
CNS ActivityAnxiolytic effects
Anti-inflammatoryModulation of inflammatory pathways

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